Cas no 81-07-2 (Saccharin)

Saccharin Propiedades químicas y físicas

Nombre e identificación

-

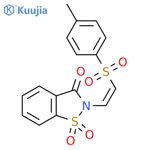

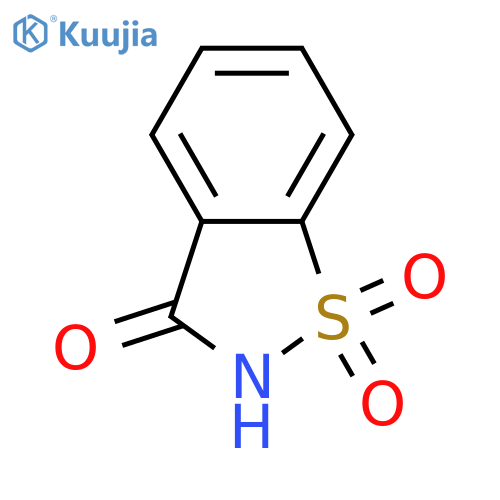

- Benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE

- 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE

- 2-SULFOBENZOIC ACID IMIDE

- AKOS 228-41

- ANHYDRO-O-SULFAMINEBENZOIC ACID

- BENZOIC SULPHIMIDE

- GARANTOSE

- GLUSIDE

- INSOLUBLE SACCHARIN

- O-BENZOIC ACID SULFIMIDE

- O-BENZOIC SULFIMIDE

- O-SULFOBENZIMIDE

- SACCHARIN

- SACCHARIN 550X

- SACCHARINE

- SACCHARINE INSOLUBLE

- SACCHARIN INSOLUBLE

- SYNCAL (R) SDI

- 1,1-Diox-1,2-benzisothiazol-3-one

- 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one

- 1,1-dioxo-1,2-benzisothiazol-3-one

- 1,1-dioxo-benzo[d]isothiazol-3-one

- 1,2-benzisothiazol-3(2H)-one-1,1-dioxide

- 1,2-benzisothiazol-3-one 1,1-dioxide

- 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide

- 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide

- GLUCID

- Glycosin

- Kandiset

- Natreen

- Sacarina

- Saxin

- Sweeta

- Sykose

- Syncal

- 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide

- 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide

- Saccharimide

- Benzosulfimide

- Benzoic sulfimide

- o-Benzosulfimide

- Saccharinose

- Benzosulphimide

- Saccharinol

- Saccharin acid

- Benzosulfinide

- Saccharol

- Hermesetas

- 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide

- Saccharina

- Zaharina

- Sucrette

- Benzo-2-sulphimide

- o-Benzoyl sulfimide

- Sucre edulcor

- o-Benzoic sulphimide

- Benzoylsulfonic Imide

- o-Sulfoben

- 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)

- 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole

- 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one

- 1,1-Dioxo-1,2-benzothiazol-3-one

- 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one

- 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide

- 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione

- 2,3-Dihydro-3-oxobenzisosulfonazole

- 3-Benzisothiazolinone 1,1-dioxide

- 3-Hydroxybenzisothiazole-S,S-dioxide

- 550 Saccharine

- Benzo[d]isothiazol-3(2H)-one-1,1-dioxide

- Benzoic sulphinide

- MeSH ID: D012439

- Necta Sweet

- NSC 5349

- o-Sulfobenzoic acid imide

- Sucram

- Saccharin

-

- MDL: MFCD00005866

- Renchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)

- Clave inchi: CVHZOJJKTDOEJC-UHFFFAOYSA-N

- Sonrisas: O=C1C2C(=CC=CC=2)S(=O)(=O)N1

- Brn: 6888

Atributos calculados

- Calidad precisa: 182.99900

- Masa isotópica única: 182.999

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 303

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.9

- Superficie del Polo topológico: 71.6

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

- Color / forma: White monoclinic crystals. Those sublimed in vacuum are needle like crystals.

- Denso: 0.828

- Punto de fusión: 226-229 °C (lit.)

- Punto de ebullición: subl

- índice de refracción: 1.5500 (estimate)

- Disolución: acetone: soluble1g in 12mL(lit.)

- Coeficiente de distribución del agua: 3.3 g/L (20 ºC)

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 71.62000

- Logp: 1.52830

- Merck: 8311

- PKA: 11.68(at 18℃)

- Disolución: It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose

- Sensibilidad: Sensitive to humidity

Saccharin Información de Seguridad

- Instrucciones de peligro: H302-H315-H319-H335

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:2

- Código de categoría de peligro: R40: limited evidence for its carcinogenic role. R63: may harm unborn infants. R68: risk of irreversible effects

- Instrucciones de Seguridad: S24/25

- Rtecs:DE4200000

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

- Nivel de peligro:IRRITANT

- TSCA:Yes

- Términos de riesgo:R40

Saccharin Datos Aduaneros

- Código HS:2925110000

- Datos Aduaneros:

China Customs Code:

2925110000Overview:

HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28871-250mg |

Saccharin |

81-07-2 | 250mg |

¥148.0 | 2021-09-07 | ||

| MedChemExpress | HY-Y0272-10mM*1mLinDMSO |

Saccharin |

81-07-2 | 99.45% | 10mM*1mLinDMSO |

¥550 | 2022-05-18 | |

| Ambeed | A239294-25g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 25g |

$9.0 | 2025-02-21 | |

| Ambeed | A239294-500g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 500g |

$60.0 | 2025-02-21 | |

| Life Chemicals | F0001-2092-5g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-2092-1g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Ambeed | A239294-10g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 10g |

$7.0 | 2025-02-21 | |

| Life Chemicals | F0001-2092-10g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S0040000 |

Saccharin |

81-07-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1341-1G |

Saccharin |

81-07-2 | 1g |

¥880.46 | 2024-12-22 |

Saccharin Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Catalysts: Titanium tetrachloride ; 48 h, 115 °C

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Hydrochloric acid , Water ; neutralized

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Saccharin Raw materials

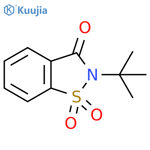

- 1,2-Benzisothiazol-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2-[2-(trimethylsilyl)ethyl]-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2,2'-(diethylstannylene)bis-, 1,1,1',1'-tetraoxide

- 1,2-Benzisothiazol-3(2H)-one, 2-[(1Z)-2-[(4-methylphenyl)sulfonyl]ethenyl]-, 1,1-dioxide

- Benzoyl chloride, 2-(chlorosulfonyl)-

- O-Toluenesulfonamide

- 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide

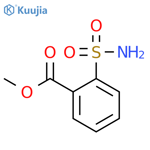

- Methyl 2-Sulfamoylbenzoate

- Ethyl 2-sulfamoylbenzoate

- Saccharin sodium

- 2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

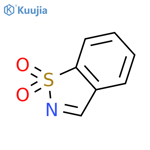

- 1,2-Benzisothiazole, 1,1-dioxide

Saccharin Preparation Products

Saccharin Proveedores

Saccharin Literatura relevante

-

1. Construction of sulfur-containing N-vinylimides: N-addition of imides to propargyl sulfonium saltsShou-Jie Shen,Le-Mei Wang,Guo-Mei Gong,Yan-Jiao Wang,Jin-Yan Liang,Jun-Wen Wang RSC Adv. 2022 12 12663

-

Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108

-

Samiran Dhara,Moumita Saha,Asish R. Das New J. Chem. 2022 46 19501

-

Kai Sun,Yunhe Lv,Zhonghong Zhu,Liping Zhang,Hankui Wu,Lin Liu,Yongqing Jiang,Beibei Xiao,Xin Wang RSC Adv. 2015 5 3094

-

Mala Nath,Pramendra K. Saini Dalton Trans. 2011 40 7077

81-07-2 (Saccharin) Productos relacionados

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 10257-54-2(Copper sulfate monohydrate)

- 10332-51-1(1,2-Benzisothiazol-3(2H)-one,1,1-dioxide, potassium salt (1:1))

- 22094-61-7(5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione)

- 128-44-9(Saccharin sodium)

- 22094-62-8(6-Amino-1,1-dioxo-1,2-benzothiazol-3-one)

- 1189466-17-8(Saccharin-d4)

- 17193-31-6(2-Amino-3-Phenylpropanamide)

- 1496886-21-5(2-(3-methylphenyl)-2-(piperidin-4-yl)acetic acid)

- 148324-47-4(2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid)